molecular formula C9H19NO B1331373 2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol CAS No. 39067-46-4

2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol

Cat. No.: B1331373
CAS No.: 39067-46-4
M. Wt: 157.25 g/mol
InChI Key: OVTMCBIZTDPCGB-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with biological molecules, influencing their activity . The exact pathways and targets depend on the specific application and context of use.

Properties

IUPAC Name

2,2-dimethyl-3-pyrrolidin-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(2,8-11)7-10-5-3-4-6-10/h11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTMCBIZTDPCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40296187
Record name 2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39067-46-4
Record name β,β-Dimethyl-1-pyrrolidinepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39067-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 108214
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Record name NSC108214
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Record name 2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-ol
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Synthesis routes and methods

Procedure details

Pyrrolidine (1.82 g, 25 mmol), K2CO3 (3.0 g, 1.04 eq.), 3-bromo-2,2-dimethyl-propan-1-ol (8.45 g, 50 mmol, 2 eq.) were heated together at 90° C. overnight. The reaction was allowed to cool to room temperature and quenched with 2M HCl solution (50 ml) and extracted with TBME (3×50 ml). The aqueous phase was basified to pH 14 with 2M NaOH solution and extracted with DCM (3×50 ml). The combined organic extracts were dried over MgSO4, filtered, washed with DCM and concentrated in vacuo to give the title compound (1.03 g, 26%) as a pale yellow oil.
Quantity
1.82 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
8.45 g
Type
reactant
Reaction Step One
Yield
26%

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